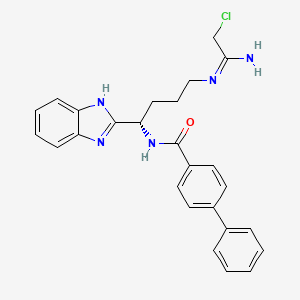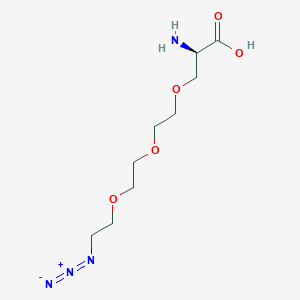
BB-Cl-Amidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BB-Cl-Amidineは、ペプチジルアルギニン脱イミナーゼ(PAD)の阻害剤として知られている化学化合物ですThis compoundは、Cl-Amidineのタンパク質分解耐性誘導体であり、PAD1-4を不可逆的に阻害する能力により、科学研究で広く使用されています .
合成方法
合成ルートと反応条件
ベンゾイミダゾール基の形成: この手順は、o-フェニレンジアミンと適切なカルボン酸誘導体を反応させて、ベンゾイミダゾール環を形成します。
ビフェニル基の導入: ビフェニル基は、カップリング反応、多くの場合、パラジウム触媒クロスカップリング法を使用して導入されます。
最終組立: 最終手順は、適切な反応条件下で、ベンゾイミダゾールとビフェニル中間体をCl-Amidineのコア構造とカップリングすることです。
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大量に対応するためにスケールアップされます。このプロセスには、収率と純度を高くするために反応条件を最適化することが含まれます。 一般的な溶媒には、ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)、エタノールなどがあります .
科学的研究の応用
BB-Cl-Amidine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of citrullination in various chemical processes.
Biology: Employed in the study of cellular processes involving PADs, such as gene regulation and protein modification.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by abnormal citrullination, such as rheumatoid arthritis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PADs .
作用機序
BB-Cl-Amidineは、PADを不可逆的に阻害することによって作用を及ぼします。この化合物は、酵素の活性部位に結合し、アルギニンからシトルリンへの変換を触媒することを阻害します。この阻害は、炎症や免疫応答に関与する遺伝子の発現など、さまざまな分子標的と経路に影響を与えます。
遺伝子調節: this compoundは、PADを阻害することによって、炎症や免疫応答に関与する遺伝子の発現を変化させることができます。
タンパク質修飾: この化合物は、タンパク質のシトルリン化を阻害するため、その構造と機能に影響を与えます。
好中球細胞外トラップ(NET): This compoundは、免疫応答と炎症に関与するNETの形成を阻害します .
類似の化合物との比較
This compoundは、タンパク質分解耐性特性とより高い効力により、他のPAD阻害剤と比較してユニークです。類似の化合物には、以下が含まれます。
Cl-Amidine: this compoundの親化合物であり、PAD阻害活性は知られていますが、安定性が低い。
F-Amidine: 別の誘導体であり、同様の阻害特性を有していますが、構造修飾が異なります。
GSK484: 別個の選択性と用途を備えたPAD4特異的阻害剤
This compoundは、PAD1-4の広スペクトル阻害と、強化された安定性により、科学研究や潜在的な治療用途における貴重なツールとして際立っています .
Safety and Hazards
将来の方向性
BB-Cl-Amidine has been suggested as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway . It has also been suggested that PAD inhibitors like this compound may potentially change tumor immunotherapy and provide an excellent direction for the development and clinical application of immunotherapy strategies for related diseases .
生化学分析
Biochemical Properties
BB-Cl-Amidine plays a significant role in biochemical reactions by inhibiting PADs . PADs are involved in protein modification and gene regulation . This compound interacts with these enzymes, inhibiting their activity and affecting the biochemical reactions they catalyze .
Cellular Effects
This compound has been shown to influence cell function. For instance, it inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide (H2O2) production in bone marrow-derived neutrophils . It also impacts gene expression and cellular metabolism by inhibiting PADs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its irreversible inhibition of PADs . This inhibition can lead to changes in gene expression and protein modification .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit PADs, affecting cellular function
Dosage Effects in Animal Models
It has been shown to reduce inflammation in a mouse model .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with PADs . PADs play a role in protein modification, which can affect metabolic flux and metabolite levels .
Subcellular Localization
As a PAD inhibitor, it likely interacts with these enzymes in the locations where they are active .
準備方法
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the following steps :
Formation of the Benzimidazole Group: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the benzimidazole and biphenyl intermediates with the core structure of Cl-Amidine under suitable reaction conditions.
Industrial Production Methods
Industrial production of BB-Cl-Amidine follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
化学反応の分析
反応の種類
BB-Cl-Amidineは、以下を含むいくつかのタイプの化学反応を受けます。
置換反応: この化合物は、反応性基の存在により、求核置換反応に参加することができます。
酸化と還元: this compoundは酸化と還元反応を受けることができますが、これらの反応は、その一般的な用途ではあまり一般的ではありません。
加水分解: この化合物は、酸性または塩基性条件下で加水分解することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応条件は、通常、穏やかな温度とDMFやDMSOなどの溶媒を伴います。
酸化と還元: 過酸化水素や水素化ホウ素ナトリウムなどの試薬を、制御された条件下で使用することができます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応はアミド誘導体を生じることができ、一方、加水分解はカルボン酸とアミンの形成をもたらす可能性があります .
科学研究への応用
This compoundは、以下を含む広範囲の科学研究への応用を有しています。
化学: さまざまな化学プロセスにおけるシトルリン化の役割を研究するためのツールとして使用されます。
生物学: 遺伝子調節やタンパク質修飾など、PADを含む細胞プロセスを研究する際に使用されます。
医学: 関節リウマチや癌など、シトルリン化異常を特徴とする疾患における潜在的な治療的用途について調査されています。
類似化合物との比較
BB-Cl-Amidine is unique compared to other PAD inhibitors due to its proteolysis-resistant properties and higher potency. Similar compounds include:
Cl-Amidine: The parent compound of BB-Cl-Amidine, known for its PAD inhibitory activity but less stable.
F-Amidine: Another derivative with similar inhibitory properties but different structural modifications.
GSK484: A PAD4-specific inhibitor with distinct selectivity and applications
BB-Cl-Amidine stands out due to its broad-spectrum inhibition of PAD1-4 and its enhanced stability, making it a valuable tool in scientific research and potential therapeutic applications .
特性
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAWJHYHGBQFI-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













